2-Bromo-6-(sec-butoxy)naphthalene

Catalog No.
S6620729
CAS No.
1492479-97-6
M.F
C14H15BrO
M. Wt
279.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-(sec-butoxy)naphthalene

CAS Number

1492479-97-6

Product Name

2-Bromo-6-(sec-butoxy)naphthalene

IUPAC Name

2-bromo-6-butan-2-yloxynaphthalene

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

InChI

InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3

InChI Key

DPPOACCIQXPJQE-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br

Canonical SMILES

CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br

2-Bromo-6-(sec-butoxy)naphthalene is an organic compound with the molecular formula C14H15BrOC_{14}H_{15}BrO and a molecular weight of approximately 279.18 g/mol. It features a naphthalene ring system substituted with a bromine atom at the 2-position and a sec-butoxy group at the 6-position. This compound appears as a white crystalline solid that is soluble in various organic solvents, including ethanol, benzene, chloroform, and toluene, but has low solubility in water. It was first synthesized by Ohno and Yamamoto in 1992 and has since garnered attention for its potential applications in organic synthesis and material science.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitated by suitable catalysts.
  • Oxidation Reactions: The sec-butoxy group can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction Reactions: The bromine atom can be reduced to form hydrogenated naphthalene derivatives.

Common reagents for these reactions include palladium catalysts for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that 2-Bromo-6-(sec-butoxy)naphthalene exhibits various biological activities:

  • Anti-inflammatory Activity: The compound has been shown to reduce inflammation in experimental models.
  • Antifungal Activity: It demonstrates effectiveness against certain fungal strains.
  • Cytotoxic Activity: Exhibits cytotoxic effects against specific cancer cell lines.
  • Antiviral Activity: Shows potential antiviral properties against the hepatitis C virus .

Several methods are employed to synthesize 2-Bromo-6-(sec-butoxy)naphthalene:

  • Bromination of Naphthalene Derivatives: This involves the bromination of 2-bromonaphthalene followed by reaction with sec-butyl alcohol, typically using a base to generate an alkoxide that reacts with the bromonaphthalene .
  • Williamson Ether Synthesis: This method utilizes 2-bromo-6-hydroxynaphthalene and sec-butanol to form the ether linkage through nucleophilic substitution .
  • Bromination of 2,6-Dimethoxynaphthalene: Another synthetic route involves brominating this precursor followed by appropriate transformations to yield the target compound.

2-Bromo-6-(sec-butoxy)naphthalene finds utility in various fields:

  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Utilized in developing organic electronic materials due to its aromatic structure.
  • Pharmaceutical Research: Acts as a building block for synthesizing potential pharmaceutical compounds.
  • Fluorescent Probes: Employed in detecting and imaging specific biological molecules .

Several compounds share structural similarities with 2-Bromo-6-(sec-butoxy)naphthalene. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-6-(tert-butoxy)naphthaleneTert-butoxy group instead of sec-butoxyMay exhibit different solubility and reactivity
2-Bromo-6-(methoxy)naphthaleneMethoxy group instead of sec-butoxyGenerally more polar due to methoxy substitution
2-Bromo-6-(ethoxy)naphthaleneEthoxy group instead of sec-butoxyDifferences in boiling point and reactivity

The uniqueness of 2-Bromo-6-(sec-butoxy)naphthalene lies in its specific sec-butoxy substitution, which influences its reactivity profile and solubility compared to its analogs.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

278.03063 g/mol

Monoisotopic Mass

278.03063 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

Explore Compound Types